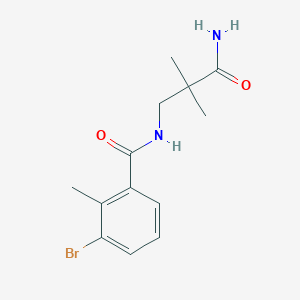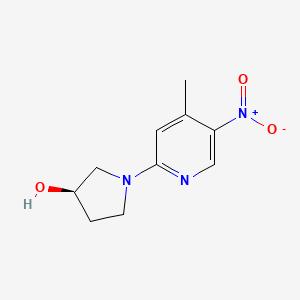![molecular formula C15H22N2O2 B6629137 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6629137.png)
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea, also known as BHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHU belongs to the class of urea-based compounds and is known to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea is not fully understood. However, it is known to act on the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been shown to activate the mu, delta, and kappa opioid receptors in the brain, which are known to play a role in pain perception and mood regulation.
Biochemical and Physiological Effects
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has also been shown to activate the endogenous opioid system in the brain, which is involved in the regulation of pain and mood. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has also been shown to exhibit good stability and solubility in water. However, 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea can also exhibit some variability in its effects depending on the animal model used, which can make it difficult to compare results across studies.
Orientations Futures
For the study of 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea include investigating its potential to treat other neurological disorders and optimizing its pharmacokinetics.
Méthodes De Synthèse
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea can be synthesized using a multistep process that involves the reaction of cyclohexylamine with benzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with formaldehyde to yield 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea. This synthesis method has been optimized to yield high purity 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea with good yields.
Applications De Recherche Scientifique
1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activity in animal models. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has also been investigated for its potential to treat neuropathic pain, as it has been shown to activate the endogenous opioid system in the brain. 1-Benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea has also been studied for its potential to treat depression, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
1-benzyl-3-[2-(hydroxymethyl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-13-8-4-5-9-14(13)17-15(19)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXSVNTTRKTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)
![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)

![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)

![1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6629122.png)